![molecular formula C10H17NO2 B1426967 1-Cyclohexylazetidine-3-carboxylic acid CAS No. 54431-56-0](/img/structure/B1426967.png)
1-Cyclohexylazetidine-3-carboxylic acid
Overview
Description
1-Cyclohexylazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 54431-56-0 . It has a molecular weight of 183.25 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexyl-3-azetidinecarboxylic acid . The InChI code is 1S/C10H17NO2/c12-10(13)8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Polycyclic Compounds
A study developed a method for synthesizing polycyclic cyclohexadienones, which are potential inhibitors of DNA polymerase. This synthesis involves hypervalent iodine-promoted alkoxy-oxylactonization and dearomatization of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid under mild conditions (Qing-Hai Deng et al., 2020).
Cyclic Amino Acid Derivatives
Another study focused on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates, showcasing the versatility of γ-amino-α-bromocarboxylic esters in generating novel cyclic amino acid derivatives. These compounds have a protected carbonyl function at the 3-position, enabling further functionalization (Sven Mangelinckx et al., 2005).
Functionalized Cyclohexene Skeleton Synthesis
Research into synthesizing a functionalized cyclohexene skeleton of GS4104 from L-serine highlights the potential for creating complex molecules with specific configurations, useful in drug development (Xin Cong & Z. Yao, 2006).
Biocatalysis for Chiral Intermediates
A study demonstrated the use of Acinetobacter sp. JNU9335 for the efficient and enantioselective preparation of optically active 3-cyclohexene-1-carboxylic acid (CHCA) derivatives, highlighting the role of biocatalysis in producing pharmaceutical intermediates (Zhe Dou et al., 2020).
Antiviral Activity of Cyclohexenyl Nucleosides
The synthesis and evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides for antiviral activity against HIV, coxsackie B3, and herpes viruses illustrate the potential of cyclohexene derivatives in antiviral drug development (K. Barral et al., 2005).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-cyclohexylazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZNTJMBNVOKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylazetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.